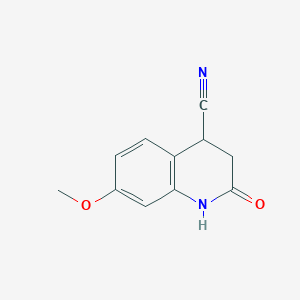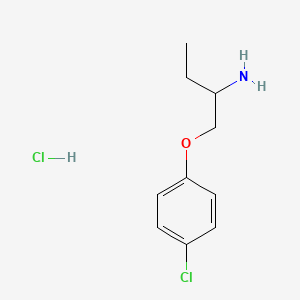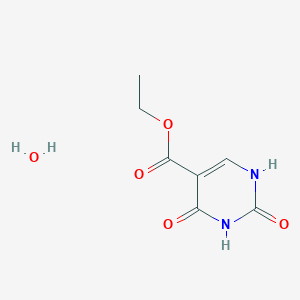
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Descripción general
Descripción
“7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile” is a chemical compound with the molecular formula C11H10N2O2 . It belongs to the class of compounds known as tetrahydroquinolines, which are a large group of natural products .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate with tin and hydrochloric acid in methanol . The reaction is stirred at room temperature for 2 hours, after which the solvent is removed in vacuo. Ethyl acetate is then added, and an aqueous NaHCO3 solution is added to neutralize the solution .Molecular Structure Analysis
The molecular structure of “7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile” consists of 15 heavy atoms and 6 aromatic heavy atoms . The molecule has one rotatable bond, three hydrogen bond acceptors, and one hydrogen bond donor .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.21 g/mol . It has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.53 . It is very soluble, with a solubility of 4.85 mg/ml or 0.024 mol/l .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its structure is pivotal in the formation of heterocyclic compounds , which are essential in many pharmaceuticals. The methoxy group and the nitrile functionality allow for further chemical modifications, making it a versatile building block in organic synthesis .
Medicinal Chemistry
In medicinal chemistry, this compound’s core structure, resembling that of quinolines, is of interest due to its potential biological activity. Quinoline derivatives are known for their antimalarial, antibacterial, and antifungal properties. Thus, this compound could be a precursor in the development of new therapeutic agents .
Catalysis
The nitrile group present in this compound can act as a ligand in coordination chemistry, potentially forming complexes with metals. These complexes can be used as catalysts in various chemical reactions, including oxidation and reduction processes, which are crucial in industrial chemistry .
Material Science
In material science, the compound’s ability to form stable structures can be exploited in the design of organic semiconductors. Its electron-rich nature might contribute to charge transport mechanisms in electronic devices .
Analytical Chemistry
Due to its distinct chemical structure, this compound can be used as a standard or reference material in chromatography and spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures .
Agricultural Chemistry
Quinoline derivatives have been studied for their role in plant growth regulation and protection. This compound could be investigated for its efficacy in enhancing crop yield or protecting plants from pests and diseases .
Safety and Hazards
Propiedades
IUPAC Name |
7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDGDWURFYGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol](/img/structure/B1457715.png)
![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)



![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)


